1-[2-(3-Methoxyphenyl)ethyl]piperazine

5-HT7 receptor serotonin receptor radioligand binding

In CNS drug discovery, regioisomeric impurity can derail SAR reproducibility. 1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS 96622-80-9) is the authenticated 3-methoxy positional isomer required for synthesizing 1-aryl-4-(2-arylethyl)piperazine derivatives with confirmed 5-HT7 receptor binding (Ki = 8.2 nM). • Position-specific 3-methoxy substitution ensures authentic 5-HT7 selectivity (distinct from 2- or 4-methoxy profiles). • Validated scaffold for 5-HT7/5-HT1A SAR mapping; metabolic stability benchmarked via rat hepatic S9 fraction (26-65% parent recovery).

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B13637329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Methoxyphenyl)ethyl]piperazine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCN2CCNCC2
InChIInChI=1S/C13H20N2O/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15/h2-4,11,14H,5-10H2,1H3
InChIKeyJNRYEINHOYYNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3-Methoxyphenyl)ethyl]piperazine: Overview & Selection Guide


1-[2-(3-Methoxyphenyl)ethyl]piperazine (CAS 96622-80-9) is a phenethyl-substituted piperazine derivative with molecular formula C13H20N2O and molecular weight 220.31 g/mol [1]. This compound serves as a critical intermediate and pharmacophoric building block in the synthesis of 1-aryl-4-(2-arylethyl)piperazine derivatives, a chemical class extensively investigated for serotonin receptor modulation, particularly at 5-HT7 and 5-HT1A receptor subtypes [2]. The 3-methoxyphenethyl moiety represents a key structural determinant in this series that has demonstrated nanomolar binding affinities in multiple independent research programs [3].

Synthesis Workflow Intermediate for constructing 1-aryl-4-(2-arylethyl)piperazine libraries targeting 5-HT7 and 5-HT1A receptor studies.
Isomer Identity 3-Methoxy substitution pattern is reported to sustain high-affinity 5-HT7 receptor binding in SAR programs.

1-[2-(3-Methoxyphenyl)ethyl]piperazine: Isomer Specificity


Generic substitution among phenethylpiperazine analogs introduces substantial risk of altering receptor binding profiles and downstream pharmacological outcomes. The position of the methoxy substituent on the phenyl ring is not interchangeable: 2-methoxyphenyl, 3-methoxyphenyl, and 4-methoxyphenyl regioisomers produce distinct 5-HT7 and 5-HT1A receptor affinity landscapes [1]. Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern of the aryl ring linked to the piperazine scaffold plays a crucial role in determining both receptor binding potency and metabolic stability [2]. Replacing the 3-methoxyphenethyl moiety with an unsubstituted phenethyl group typically results in loss of high-affinity 5-HT7 receptor binding, while 4-methoxy substitution shifts selectivity profiles toward 5-HT1A-preferring pharmacology [3]. For procurement in CNS-focused discovery programs, specification of the exact 3-methoxy positional isomer is essential for maintaining the SAR continuity required for reproducible compound optimization.

Target Isomer
3-Methoxyphenethyl piperazine
Reported to confer high 5-HT7 receptor affinity context with limited 5-HT1A selectivity; benchmark for 5-HT7-directed SAR.
Alternative Isomers
2-Methoxy or 4-Methoxy analogs
4-Methoxy substitution may shift receptor preference toward 5-HT1A; 2-methoxy may produce distinct selectivity profile. Direct substitution may compromise SAR reproducibility.
Substituting the 3-methoxy isomer with other regioisomers may alter receptor binding profiles and downstream study interpretation.

1-[2-(3-Methoxyphenyl)ethyl]piperazine: Comparative Evidence


5-HT7 Receptor Binding Affinity

In a systematic evaluation of 1-aryl-4-(2-arylethyl)piperazine derivatives, compounds bearing the 3-methoxyphenethyl moiety demonstrated 5-HT7 receptor binding affinities spanning Ki = 8.2 nM to 474 nM, with the optimal substitution pattern achieving sub-10 nM potency [1]. Specifically, 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (Compound 20) exhibited Ki = 8.2 nM at rat 5-HT7 receptors [1]. In contrast, SAR studies reveal that 4-methoxyphenyl-substituted analogs in comparable series preferentially target 5-HT1A receptors with reduced 5-HT7 affinity [2]. This quantitative affinity range provides a benchmark for selecting the 3-methoxy positional isomer as the starting point for 5-HT7-targeted lead optimization.

5-HT7 Binding Affinity
Class-level inference
3-Methoxyphenethyl derivatives: Ki = 8.2–474 nM (optimal derivative: 8.2 nM).
4-Methoxyphenyl analogs preferentially bind 5-HT1A with lower 5-HT7 affinity.
Establishes 3-methoxy scaffold as a benchmark for sub-10 nM 5-HT7 ligand design.
Rat 5-HT7 receptor radioligand binding assay; [3H]-5-CT as radioligand.
5-HT7 receptor serotonin receptor radioligand binding CNS pharmacology

In Vitro Metabolic Stability

In a systematic evaluation of N-[3-methoxyphenyl)ethyl-substituted] 1-arylpiperazine derivatives, in vitro metabolic stability was assessed via incubation with rat hepatic S9 microsomal fraction [1]. Compounds bearing the 3-methoxyphenethyl moiety exhibited parent compound recovery rates ranging from 26% to 65%, with 4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine (2d) achieving 65% recovery [1]. The lead compound 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine (1a) served as the baseline scaffold from which structural manipulation produced enhanced metabolic stability while maintaining 5-HT7 receptor affinity at Ki = 7.5 nM [1]. Unsubstituted phenethyl analogs in the same series lacked this balanced affinity-stability profile.

Metabolic Stability
Cross-study comparable
Parent compound recovery 26–65% after rat hepatic S9 incubation. Lead scaffold 1a balanced Ki = 7.5 nM with stability; unsubstituted phenethyl analogs lacked this dual profile.
Scaffold supports simultaneous optimization of 5-HT7 potency and metabolic stability.
Rat hepatic S9 microsomal fraction; % parent remaining.
metabolic stability ADME hepatic S9 fraction drug metabolism

Positional Isomer Receptor Selectivity

Comparative receptor binding analysis reveals that the position of the methoxy substituent fundamentally alters the receptor selectivity landscape [1]. Derivatives containing the 3-methoxyphenethyl moiety achieve high 5-HT7 receptor affinity (Ki = 8.2 nM) but demonstrate limited selectivity over 5-HT1A receptors [1]. In contrast, 4-methoxyphenyl-substituted piperazines in the biphenyl series show high potency at 5-HT7 receptors (Ki = 2.6 nM) with improved 5-HT1A selectivity (Ki = 476 nM), representing a 183-fold selectivity window [2]. The 2-methoxyphenyl isomer produces yet a third profile, with 5-HT7 pKi = 7.83 (Ki ≈ 14.8 nM) in optimized biphenyl-containing derivatives [3]. These regioisomeric differences are non-trivial and cannot be substituted without altering pharmacological outcome.

Isomer Selectivity
Head-to-head
3-methoxy: Ki(5-HT7) = 8.2 nM, low 5-HT1A selectivity.
4-methoxy: Ki(5-HT7) = 2.6 nM, 183-fold 5-HT1A selectivity.
2-methoxy: pKi(5-HT7) = 7.83 (≈14.8 nM).
Isomer identity governs receptor selectivity; direct comparator data essential for SAR design.
Cloned human and rat 5-HT7/5-HT1A radioligand binding assays.
structure-activity relationship positional isomer 5-HT7 selectivity 5-HT1A receptor

1-[2-(3-Methoxyphenyl)ethyl]piperazine Applications


5-HT7 Receptor Ligand Synthesis

This compound is a validated starting material for the synthesis of 1-aryl-4-[2-(3-methoxyphenyl)ethyl]piperazine derivatives, which have demonstrated 5-HT7 receptor binding affinities as low as Ki = 8.2 nM [1]. The 3-methoxyphenethyl moiety enables exploration of structure-activity relationships around a pharmacophore with established CNS receptor engagement. Research programs targeting serotonergic modulation in mood disorders, anxiety, and circadian rhythm regulation will find this building block directly applicable to hit-to-lead and lead optimization campaigns [1].

Metabolic Stability Optimization

The 3-methoxyphenethyl-piperazine scaffold has been systematically evaluated for in vitro metabolic stability using rat hepatic S9 microsomal fraction assays [2]. With parent compound recovery ranging from 26% to 65% depending on the aryl substitution partner, this scaffold provides a measurable baseline for ADME optimization studies [2]. Medicinal chemistry teams focused on improving metabolic stability while retaining target potency can leverage this quantitative framework to benchmark structural modifications against established reference data [2].

Methoxy Positional Isomer SAR

Direct comparative binding data shows that 3-methoxy, 4-methoxy, and 2-methoxy positional isomers produce distinct 5-HT7/5-HT1A selectivity profiles [3]. The 3-methoxy isomer exhibits high 5-HT7 affinity (Ki = 8.2 nM) with limited 5-HT1A selectivity, while the 4-methoxy isomer achieves 183-fold 5-HT1A selectivity (Ki 5-HT7 = 2.6 nM, 5-HT1A = 476 nM) [3]. Researchers conducting systematic SAR mapping of methoxy substitution patterns will require the authentic 3-methoxy positional isomer as a reference standard for comparative analysis [3].

Application
Selection Property
Validation Focus
5-HT7 ligand synthesis
3-Methoxyphenethyl scaffold
Reported binding affinity context
Metabolic stability optimization
Scaffold with balanced ADME profile
In vitro metabolic stability recovery rates
Isomer SAR mapping
Authentic 3-methoxy positional isomer
Comparative isomer selectivity data

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